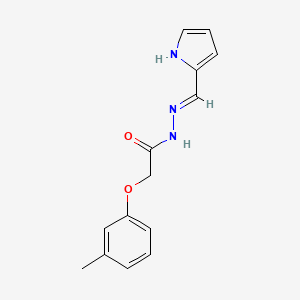
2-(3-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide
Overview
Description
2-(3-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPAAH and has been synthesized using a specific method.
Scientific Research Applications
MPAAH has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPAAH has been evaluated for its anti-inflammatory and anti-cancer properties. In biochemistry, MPAAH has been studied for its ability to inhibit certain enzymes and its potential as a drug target. In materials science, MPAAH has been explored for its potential use in the synthesis of novel materials.
Mechanism of Action
The mechanism of action for MPAAH is not fully understood. However, it is believed that the compound inhibits certain enzymes and signaling pathways, leading to its observed biological effects. MPAAH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MPAAH has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MPAAH inhibits the activity of COX-2 and reduces the production of prostaglandins, which are involved in inflammation. MPAAH has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain cancer cell lines. In animal studies, MPAAH has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
MPAAH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological effects. However, there are also some limitations to its use. MPAAH is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on MPAAH. One area of interest is the development of more water-soluble analogs of the compound, which could improve its utility in aqueous environments. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to the development of more effective drugs. Finally, further studies are needed to evaluate the compound's potential applications in materials science.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11-4-2-6-13(8-11)19-10-14(18)17-16-9-12-5-3-7-15-12/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJQKOBQYIXKIS-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3726824.png)
![N-ethyl-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B3726832.png)
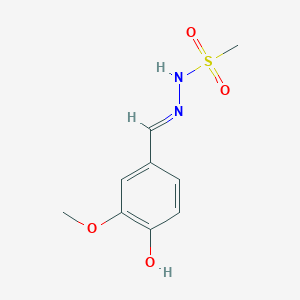

![2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide](/img/structure/B3726850.png)
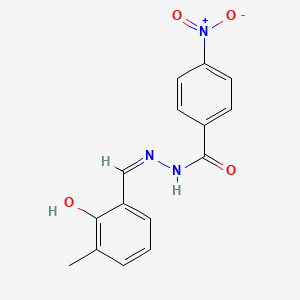
![ethyl 5-[3-amino-2-cyano-3-(4-methyl-1-piperazinyl)-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B3726874.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)
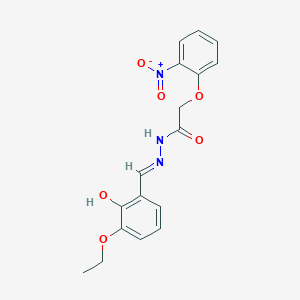
![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)
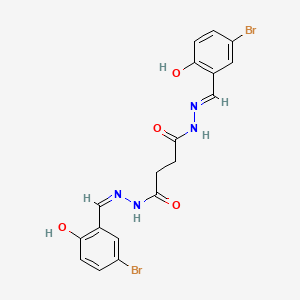
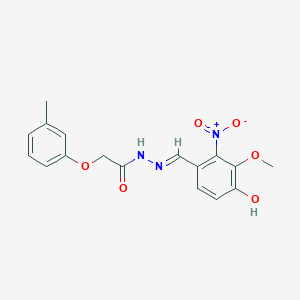
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)